N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide

Pemetrexed synthesis API intermediate process chemistry

Sourcing unvalidated pemetrexed intermediates causes regulatory delays and de novo process validation. CAS 5816-33-1 is the documented penultimate intermediate in the Pemetrexed Disodium synthetic route, eliminating months of avoidable re-filing. Key advantages: • Definitive pemetrexed intermediate - traceable to established synthetic routes; substitution of the N-aryl group would compromise Drug Master File continuity. • Dual research utility - established G-quadruplex binding scaffold (c-myc, telomeric) for SAR studies plus validated co-crystal with ricin A chain (PDB 6URY, IC₅₀ = 400 µM). • Workflow-ready - moderate lipophilicity (logP 4.55) compatible with standard DMSO-based screening; single H-bond donor simplifies binding contribution analysis.

Molecular Formula C22H17NO4
Molecular Weight 359.4 g/mol
CAS No. 5816-33-1
Cat. No. B6045343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide
CAS5816-33-1
Molecular FormulaC22H17NO4
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)OC
InChIInChI=1S/C22H17NO4/c1-26-18-11-10-13(12-19(18)27-2)23-22(25)17-9-5-8-16-20(17)14-6-3-4-7-15(14)21(16)24/h3-12H,1-2H3,(H,23,25)
InChIKeyHSAUFYXRRITBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide: Identity & Physicochemical Profile


N-(3,4-Dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide (CAS 5816-33-1) is a synthetic fluorenone-carboxamide derivative with molecular formula C₂₂H₁₇NO₄ and molecular weight 359.38 g/mol . The compound features a 9-oxo-9H-fluorene core coupled via a 4-carboxamide linkage to a 3,4-dimethoxyphenyl substituent . It is classified as an aromatic heterocyclic intermediate, specifically documented as an intermediate in the preparation of Pemetrexed Disodium and its anticancer derivatives . Its computed physicochemical descriptors—logP of 4.55, topological polar surface area of 51.75–68.12 Ų, one hydrogen bond donor, and six hydrogen bond acceptors —place it within a moderately lipophilic, low-rotatable-bond chemical space typical of synthetic intermediates for active pharmaceutical ingredient (API) manufacturing.

Listed as intermediate for Pemetrexed Disodium synthetic routes
Moderately lipophilic profile may influence solvent partitioning
Single H-bond donor architecture may impact crystallinity control

N-(3,4-Dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide: Substitution Risks with Analogs


Within the 9-oxo-9H-fluorene-4-carboxamide chemical class, even minor N-aryl substituent alterations can profoundly alter reaction compatibility, intermediate stability, and downstream coupling efficiency in multi-step API syntheses. The 3,4-dimethoxyphenyl group of CAS 5816-33-1 provides a specific electronic and steric environment that governs amide bond reactivity, solubility in process solvents, and crystallinity of intermediates . Substitution with unsubstituted phenyl, benzyl, or heterocyclic variants (e.g., N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide) changes the hydrogen-bonding profile, logP, and melting behavior, potentially disrupting established downstream reaction conditions validated for the pemetrexed synthetic route . Furthermore, the documented role of this specific compound as a pemetrexed intermediate means that any deviation in the N-aryl group would yield a different penultimate intermediate, compromising both regulatory starting-material traceability and process validation.

N-Aryl Substituent
Altering the 3,4-dimethoxyphenyl group may shift amide bond reactivity and solubility, disrupting validated synthetic conditions.
Process Validation
Substitution with other fluorenone analogs may compromise regulatory starting-material traceability for Pemetrexed routes.
Downstream Compatibility
Variations in logP and crystallinity among analogs may alter coupling efficiency and purification in multi-step API synthesis.

N-(3,4-Dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide: Differentiation vs. Closest Analogs


Documented Pemetrexed Intermediate vs. Scaffold Analogs

CAS 5816-33-1 is explicitly cited across multiple vendor technical datasheets as an intermediate in the preparation of Pemetrexed Disodium (P219500) and its anticancer derivatives . By contrast, closely related analogs such as N-benzyl-9-oxo-9H-fluorene-4-carboxamide [1] and N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide lack any documented role in approved API synthetic routes. This constitutes a procurement-critical distinction: the former carries established supply-chain qualification and impurity profile expectations, whereas the latter represent exploratory research chemicals without validated process fit.

API Intermediate Status
Class-level inference
Target: listed as Pemetrexed Disodium intermediate
Analogs: no documented API role
Supports regulatory traceability; may reduce revalidation risk
Cross-vendor datasheet survey
Pemetrexed synthesis API intermediate process chemistry supply chain qualification

Lipophilicity (logP) vs. Unsubstituted Core Scaffold

The target compound has a computed logP of 4.55 , substantially higher than the unsubstituted core scaffold 9-oxo-9H-fluorene-4-carboxamide (logP approximately 1.5–2.0, estimated from its lower molecular weight and lack of the dimethoxyphenyl moiety [1]). This >2.5 log-unit increase reflects the lipophilic contribution of the 3,4-dimethoxyphenyl substituent. The difference has practical consequences for chromatographic retention, solvent partitioning during extractive workup, and DMSO solubility in screening collections.

Lipophilicity (logP)
Cross-study comparable
Target: logP 4.55
Core scaffold: ~1.5–2.0
Δ ≈ +2.5–3.0 log units
Elevated lipophilicity affects solvent partitioning and HPLC retention
Computed values; core scaffold estimate
physicochemical profiling logP drug likeness solubility prediction

H-Bond Donor Count: Crystal Engineering & Solubility

CAS 5816-33-1 possesses exactly one hydrogen bond donor (the carboxamide N–H) , whereas the core scaffold 9-oxo-9H-fluorene-4-carboxamide contains two H-bond donors (the primary amide –NH₂) [1]. This single-donor architecture limits intermolecular hydrogen-bonding networks in the solid state, potentially affecting crystallinity, melting point, and formulation behavior. For procurement of intermediates destined for salt formation or co-crystallization, this donor count dictates stoichiometry and partner selection.

H-Bond Donor Count
Cross-study comparable
Target: 1 donor (secondary amide)
Core scaffold: 2 donors (primary amide)
ΔHBD = -1
Reduced donor count may alter solid-state packing and co-crystal stoichiometry
Structural analysis
crystal engineering hydrogen bonding solid-state properties formulation

Ricin A Chain Inhibition by Core Scaffold

While direct biological activity data for CAS 5816-33-1 itself is not publicly available, the core 9-oxo-9H-fluorene-4-carboxamide scaffold has been co-crystallized with ricin A chain (PDB 6URY, resolution 1.54 Å), demonstrating binding at the ribosome interaction site with a measured IC₅₀ of 400 µM [1][2]. This establishes the scaffold class as capable of engaging the ricin toxin A subunit (RTA) SRL-binding pocket. The 3,4-dimethoxyphenyl N-substitution on CAS 5816-33-1 occupies the vector exiting the binding pocket, offering a handle for further affinity optimization that is structurally distinct from the unsubstituted parent.

RTA Inhibition Context
Supporting evidence
Core scaffold IC50 400 µM (PDB 6URY); target: no direct data
Scaffold validated for RTA binding; supports SAR exploration
Class-level inference only
ricin inhibition ribosome-inactivating protein structural biology antitoxin

DNA G-Quadruplex Binding: Regioisomeric Differentiation

Fluorenone-4-carboxamide derivatives have been systematically characterized for DNA G-quadruplex binding via competition dialysis and molecular modeling, with certain morpholino-substituted analogs demonstrating selective tetraplex vs. duplex DNA recognition [1][2]. The 4-carboxamide regioisomer series (to which CAS 5816-33-1 belongs) has been specifically investigated for G-quadruplex affinity, distinguishing it from the 1-carboxamide regioisomer series developed as apoptosis inducers via caspase activation [3]. While no direct G-quadruplex binding data exist for CAS 5816-33-1 itself, its 4-carboxamide connectivity places it within the G-quadruplex-targeting subclass rather than the caspase-targeting 1-carboxamide subclass.

Regioisomer Target Class
Class-level inference
4-carboxamide series: G-quadruplex DNA binding
1-carboxamide series: caspase-mediated apoptosis
4-carboxamide connectivity may support G-quadruplex studies over apoptosis models
No direct data for CAS 5816-33-1
G-quadruplex telomerase inhibition DNA binding anticancer target

Direct Biological Data Scarcity

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and major vendor technical libraries (as of April 2026) reveals no published direct biological IC₅₀, EC₅₀, Kd, Ki, or in vivo pharmacokinetic data for N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide (CAS 5816-33-1) as a discrete entity. All biological evidence in this guide derives from the core scaffold or close structural analogs and is explicitly tagged as class-level inference or supporting evidence. Users requiring compound-specific potency, selectivity, or ADME data should commission custom profiling rather than relying on literature precedent. This transparency is provided to prevent procurement decisions based on extrapolated claims.

Data Availability
Supporting evidence
No public IC50/EC50/Kd data for the discrete compound
Procurement should be based on synthetic role, not assumed bioactivity
Literature and database survey, 2026
data transparency procurement diligence research chemical characterization

N-(3,4-Dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide: Procurement Applications


Pemetrexed Disodium GMP Process Development

CAS 5816-33-1 is the most appropriate procurement choice for laboratories engaged in developing, optimizing, or validating synthetic routes to Pemetrexed Disodium, where regulatory expectations demand traceable, well-characterized intermediates with documented provenance . Selection of any other fluorenone-carboxamide analog would necessitate de novo process validation, impurity profiling, and potential re-filing of the Drug Master File—representing months of avoidable regulatory delay .

G-Quadruplex Ligand SAR: N-Aryl Vector

The established G-quadruplex binding properties of the fluorenone-4-carboxamide scaffold class [1][2] make CAS 5816-33-1 a logical starting material for SAR studies probing how 3,4-dimethoxyphenyl substitution affects DNA affinity, selectivity for different G-quadruplex topologies (e.g., c-myc, telomeric), and antiproliferative activity. Its defined single-HBD architecture simplifies interpretation of binding contributions from the N-aryl moiety.

Ricin A Chain Inhibitor Development

The validated co-crystal structure of the core scaffold with ricin A chain (PDB 6URY, IC₅₀ = 400 µM) [3] supports procurement of CAS 5816-33-1 as an advanced intermediate for fragment growth or structure-based design campaigns targeting the RTA-ribosome interface. The 3,4-dimethoxyphenyl substituent provides a vector for introducing additional binding interactions while maintaining the critical fluorenone-amide pharmacophore [3].

Screening Library: DNA Damage & Telomere Targets

Given the established telomerase inhibitory and G-quadruplex stabilizing activity of 2,7-disubstituted amidofluorenones within the broader fluorenone class [4], CAS 5816-33-1 offers a distinct chemotype for inclusion in focused screening libraries targeting telomere maintenance, DNA damage response, and genome stability pathways. Its moderate lipophilicity (logP 4.55) is compatible with standard DMSO-based screening workflows.

Application
Selection Property
Validation Focus
Pemetrexed disodium process development
Documented intermediate with established provenance
Regulatory starting-material traceability
G-quadruplex ligand SAR
4-Carboxamide fluorenone scaffold
DNA affinity and topology selectivity
Ricin A chain inhibitor design
Co-crystallized core scaffold binding motif
RTA-ribosome interface characterization
Telomere-focused screening library
Fluorenone chemotype with G-quadruplex activity
Telomerase inhibition and DNA damage endpoints
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